5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide
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Overview
Description
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide is a chemical compound with the molecular formula C23H18N2O3 and a molecular weight of 370.40062 . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and organic chemistry.
Preparation Methods
The synthesis of 5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide involves several steps. One common method includes the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with 4-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Scientific Research Applications
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
2-methoxy-5-(phenylamino)methylphenol: This compound has a different core structure but shares some functional groups, leading to similarities in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
438472-70-9 |
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Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4g/mol |
IUPAC Name |
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-16-21(22(25-28-16)17-8-4-2-5-9-17)23(26)24-18-12-14-20(15-13-18)27-19-10-6-3-7-11-19/h2-15H,1H3,(H,24,26) |
InChI Key |
XUUODWWRRODCSF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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